c-Met inhibitor 1

Übersicht

Beschreibung

c-Met-Inhibitor 1 ist ein kleines Molekül, das die enzymatische Aktivität der c-Met-Tyrosinkinase hemmt, dem Rezeptor für den Hepatozyten-Wachstumsfaktor (HGF). Diese Hemmung ist von Bedeutung, da c-Met eine entscheidende Rolle in verschiedenen zellulären Prozessen spielt, einschließlich Zellwachstum, Motilität und Differenzierung. Eine Dysregulation der c-Met-Aktivität ist mit der Entwicklung und dem Fortschreiten verschiedener Krebsarten verbunden, wodurch c-Met-Inhibitoren wertvoll in der Krebstherapie werden .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von c-Met-Inhibitor 1 beinhaltet typischerweise die Herstellung einer Kernstruktur, wie z. B. eines Indolin-2-ons, gefolgt von verschiedenen Substitutionen, um seine inhibitorische Aktivität zu verstärken. Beispielsweise könnte die Synthese mit der Bildung eines Indolinon-Kerns beginnen, der dann durch Zugabe verschiedener funktioneller Gruppen an bestimmten Positionen modifiziert wird, um seine Bindungsaffinität und Selektivität für den c-Met-Rezeptor zu verbessern .

Industrielle Produktionsmethoden

Die industrielle Produktion von c-Met-Inhibitoren beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet oft den Einsatz von automatisierten Synthesegeräten und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Wirksamkeit des Endprodukts zu gewährleisten .

Wirkmechanismus

- c-Met (Mesenchymal-to-Epithelial Transition Factor) : This receptor tyrosine kinase is overexpressed in various solid tumors. Its natural ligand is hepatocyte growth factor (HGF). Upon HGF binding, c-Met undergoes activation, leading to downstream signaling pathways involved in cell proliferation, angiogenesis, survival, and metastasis .

- Downstream Effects : By inhibiting c-Met, these compounds reduce tumor cell proliferation, angiogenesis, and metastasis .

- Signaling Pathways : c-Met activation triggers several signaling pathways, including Wnt/β-catenin, Ras/MAPK, PI3K/AKT, JAK/STAT, and SRC. Inhibition of c-Met disrupts these pathways, affecting cell behavior and survival .

- Impact on Bioavailability : High bioavailability ensures effective drug delivery to the target site .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemische Analyse

Biochemical Properties

“c-Met inhibitor 1” interacts with the c-Met receptor, which is a tyrosine kinase. It competes with ATP for binding to the kinase domain of the c-Met receptor, thereby inhibiting its phosphorylation and activation . This interaction disrupts the downstream signaling pathways of c-Met, including the PI3K/AKT, Ras/MAPK, and Wnt pathways .

Cellular Effects

“this compound” has significant effects on various types of cells. It inhibits the proliferation and migration of cancer cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

“this compound” exerts its effects at the molecular level by binding to the c-Met receptor and inhibiting its activation . This prevents the phosphorylation of downstream proteins and disrupts several signaling pathways, including the PI3K/AKT, Ras/MAPK, and Wnt pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “this compound” change over time. It has been shown to have excellent pharmacokinetic profiles in rat in vivo studies

Metabolic Pathways

“this compound” is involved in several metabolic pathways. By inhibiting the c-Met receptor, it disrupts the PI3K/AKT, Ras/MAPK, and Wnt pathways . These pathways are crucial for cellular metabolism, and their disruption can affect metabolic flux and metabolite levels.

Transport and Distribution

It is known that c-Met inhibitors can permeate cells to reach the intracellular c-Met receptor .

Subcellular Localization

“this compound” targets the c-Met receptor, which is located on the cell surface Therefore, it is likely that “this compound” localizes to the cell membrane

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of c-Met inhibitor 1 typically involves the creation of a core structure, such as an indolin-2-one, followed by various substitutions to enhance its inhibitory activity. For instance, the synthesis might start with the formation of an indolinone core, which is then modified by adding different functional groups at specific positions to improve its binding affinity and selectivity for the c-Met receptor .

Industrial Production Methods

Industrial production of c-Met inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

c-Met-Inhibitor 1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen des Inhibitors verändern, was möglicherweise seine Aktivität beeinflusst.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Struktur des Inhibitors zu modifizieren, um seine Stabilität und Wirksamkeit zu verbessern.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese von c-Met-Inhibitor 1 verwendet werden, umfassen:

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsmittel: Wie Halogene oder Alkylgruppen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate des ursprünglichen Inhibitors mit verbesserten Eigenschaften, wie z. B. erhöhte Potenz oder Selektivität für den c-Met-Rezeptor .

Wissenschaftliche Forschungsanwendungen

c-Met-Inhibitor 1 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug zur Untersuchung der Struktur und Funktion des c-Met-Rezeptors und seiner Rolle in zellulären Prozessen verwendet.

Biologie: In der Forschung eingesetzt, um die Mechanismen der c-Met-Signalübertragung und ihre Beteiligung an der Krebsentwicklung zu verstehen.

Medizin: Als potenzieller Therapeutikum für die Behandlung verschiedener Krebsarten untersucht, darunter nicht-kleinzelliger Lungenkrebs, Magenkrebs und Nierenzellkarzinom.

Industrie: Wird bei der Entwicklung neuer Krebstherapien und beim Screening potenzieller Medikamentenkandidaten eingesetzt

Wirkmechanismus

c-Met-Inhibitor 1 entfaltet seine Wirkung, indem er an die ATP-Bindungsstelle der c-Met-Tyrosinkinase bindet und so die Phosphorylierung und Aktivierung des Rezeptors verhindert. Diese Hemmung blockiert nachgeschaltete Signalwege, die an Zellproliferation, -überleben und -migration beteiligt sind. Die primären molekularen Ziele von c-Met-Inhibitor 1 umfassen den c-Met-Rezeptor selbst und verschiedene nachgeschaltete Signalproteine, die an der Krebsentwicklung beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einige ähnliche Verbindungen zu c-Met-Inhibitor 1 umfassen:

Crizotinib: Ein ATP-kompetitiver Inhibitor von c-Met- und ALK-Tyrosinkinasen, der zur Behandlung von nicht-kleinzelligem Lungenkrebs eingesetzt wird.

Einzigartigkeit

c-Met-Inhibitor 1 ist einzigartig in seiner spezifischen Bindungsaffinität und Selektivität für den c-Met-Rezeptor, was zu weniger Off-Target-Effekten und verbesserten therapeutischen Ergebnissen im Vergleich zu anderen Inhibitoren führen kann. Seine einzigartige chemische Struktur ermöglicht eine potente Hemmung der c-Met-Aktivität, was ihn zu einem wertvollen Werkzeug in der Krebsforschung und -therapie macht .

Eigenschaften

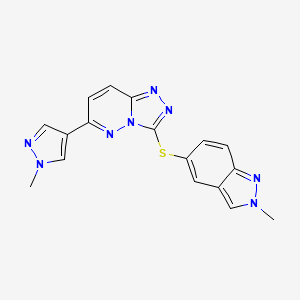

IUPAC Name |

3-(2-methylindazol-5-yl)sulfanyl-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N8S/c1-23-10-12(8-18-23)15-5-6-16-19-20-17(25(16)22-15)26-13-3-4-14-11(7-13)9-24(2)21-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXHZDNTBJUJNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NN3C(=NN=C3SC4=CC5=CN(N=C5C=C4)C)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the mechanism of action of c-Met inhibitor 1 (zgwatinib) and what are the downstream effects of its inhibition?

A1: this compound (zgwatinib) is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. [, ] While the provided abstracts do not describe the detailed mechanism of zgwatinib, they indicate that it binds to c-Met and blocks its kinase activity.

Q2: What are the challenges associated with developing selective c-Met inhibitors, and how did researchers address the issue of hERG inhibition in the case of zgwatinib?

A2: A common challenge in developing kinase inhibitors is achieving selectivity for the target kinase while minimizing off-target activity, particularly against the hERG potassium channel. Inhibition of hERG can lead to cardiac toxicity, a serious safety concern. The research on zgwatinib highlights this challenge, as initial studies identified significant toxicity associated with the compound. [] To address the hERG inhibition, researchers conducted a structure-activity relationship (SAR) campaign to modify the zgwatinib structure and reduce its hERG activity while maintaining its potency against c-Met. [] This approach led to the identification of compounds with improved safety profiles.

Q3: How does the concept of structure-activity relationship (SAR) apply to the development of c-Met inhibitors like zgwatinib?

A3: SAR studies are crucial in optimizing the potency, selectivity, and pharmacological properties of drug candidates. [, ] In the context of zgwatinib, researchers explored various structural modifications to the parent molecule. By systematically altering different parts of the molecule and evaluating the impact on c-Met inhibition and hERG activity, they gained insights into the key structural features responsible for target binding and selectivity. [] This information guided further optimization, leading to the discovery of new c-Met inhibitors with improved pharmacological profiles, such as compounds 11, 12, and 39, which showed potent c-Met inhibition while minimizing hERG activity. []

Q4: The research mentions patient-derived xenograft (PDX) models for evaluating c-Met inhibitors. Why are these models considered particularly relevant for studying c-Met-targeted therapies?

A4: PDX models are highly valuable for evaluating cancer therapies as they closely mimic the complexity and heterogeneity of human tumors. [] Unlike traditional cell line-based models, PDXs retain the tumor architecture, stromal interactions, and genetic makeup of the original patient tumor. [] This is particularly important for studying c-Met inhibitors because the c-Met pathway is often influenced by the tumor microenvironment. [] The response to c-Met inhibitors can vary depending on factors like c-Met expression levels, the presence of activating mutations, and the extent of HGF production by stromal cells. [] By utilizing PDX models, researchers can gain more accurate insights into the efficacy and potential resistance mechanisms of c-Met inhibitors in a clinically relevant setting.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)

![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate](/img/structure/B1139107.png)

![(4R)-4-[(3R,5R,8S,9S,10S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10-methyl-1,2,3,4,5,6,7,8,9,11,12,13,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1139110.png)